N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide
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Overview
Description
“N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide” is a compound with a molecular weight of 208.24 . Another related compound is “(4-methylthiazol-2-yl)methanamine” with a molecular formula of C5H8N2S .
Synthesis Analysis
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione 1 and corresponding Benzoyl Chloride .
Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques like NMR, FTIR, and elemental analysis .
Chemical Reactions Analysis
These compounds have been synthesized and investigated for their antibacterial activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using techniques like NMR, FTIR, and elemental analysis .
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Researchers have developed efficient synthesis methods for creating 2-phenyl-4,5-substituted oxazoles, showcasing the versatility of related compounds in intramolecular cyclization reactions. These methods allow for the introduction of diverse functional groups, highlighting the compound's role in synthesizing biologically active molecules and potential therapeutic agents (Kumar et al., 2012). Additionally, the eco-friendly synthesis of N-arylthiazole-5-carboxamides, underlining a commitment to sustainable chemistry, points towards an environmentally conscious approach to chemical synthesis and the exploration of photophysical properties and DFT studies to understand the molecular behavior of these compounds (Miryala et al., 2019).
Biological Activities
The biological relevance of similar compounds is demonstrated through their antimicrobial activities and potential as anticancer agents. For instance, some derivatives have shown significant antifungal activity and potential anti-inflammatory and analgesic properties, indicating their utility in developing new therapeutic agents (Udupi et al., 2007). Another study on the synthesis and X-Ray structure of new anticancer nucleosides based on 1,2,4-triazole nucleosides reveals the potential of these compounds in cancer treatment, emphasizing the importance of structural characterization in drug design (Lei et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-8-20-14(16-9)17-12(18)13-15-7-11(19-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRFAPJLTRLDKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide |
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